Product packaging for Praseodymium chloride(Cat. No.:CAS No. 10361-79-2)

Praseodymium chloride

Cat. No.: B077272
CAS No.: 10361-79-2
M. Wt: 247.26 g/mol
InChI Key: LHBNLZDGIPPZLL-UHFFFAOYSA-K
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Description

Praseodymium chloride (PrCl₃) is a versatile inorganic salt of the lanthanide series, prized in research for its distinct catalytic and optical properties. Its primary research value lies in its role as a precursor in materials science, particularly for synthesizing praseodymium-doped crystals, glasses, and nanomaterials, where it imparts specific luminescent characteristics for applications in lasers, fiber amplifiers, and phosphors. In catalysis, PrCl₃ serves as a highly effective Lewis acid catalyst, facilitating a range of organic transformations including Friedel-Crafts alkylations, acylations, and cross-coupling reactions due to the strong electrophilicity of the Pr³⁺ ion. The mechanism of action is predominantly centered on the electron configuration of the Pr³⁺ cation, which possesses unpaired 4f electrons. This allows it to coordinate with substrates, lower activation energies, and stabilize reaction intermediates. Furthermore, its utility extends to fundamental studies in coordination chemistry for investigating lanthanide-ligand interactions, and it is employed in the creation of specialized alloys and as a starting material for chemical vapor deposition (CVD). This reagent is an essential tool for advancing innovation in fields spanning from advanced optics and telecommunications to synthetic methodology and solid-state physics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Pr B077272 Praseodymium chloride CAS No. 10361-79-2

Properties

IUPAC Name

praseodymium(3+);trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBNLZDGIPPZLL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Pr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044766
Record name Praseodymium trichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-79-2
Record name Praseodymium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praseodymium trichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRASEODYMIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB99PM4G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis of Insoluble Praseodymium Iii Salts

Aqueous solutions of praseodymium(III) chloride are commonly used to prepare insoluble praseodymium(III) salts through precipitation reactions. wikipedia.org By reacting PrCl₃ with appropriate alkali metal salts, various praseodymium compounds can be synthesized. For instance, the reaction with potassium phosphate (B84403) yields praseodymium(III) phosphate, and a similar reaction with sodium fluoride (B91410) produces praseodymium(III) fluoride. wikipedia.org

Table 1: Synthesis of Insoluble Praseodymium Salts from PrCl₃

Reactant Product Chemical Equation
Potassium phosphate (K₃PO₄) Praseodymium(III) phosphate (PrPO₄) PrCl₃(aq) + K₃PO₄(aq) → PrPO₄(s) + 3 KCl(aq) wikipedia.org
Sodium fluoride (NaF) Praseodymium(III) fluoride (PrF₃) PrCl₃(aq) + 3 NaF(aq) → PrF₃(s) + 3 NaCl(aq) wikipedia.org

Production of Praseodymium Metal and Alloys

Anhydrous praseodymium(III) chloride is a crucial precursor for the production of praseodymium metal. The primary industrial method is the molten salt electrolysis of a eutectic mixture of PrCl₃ with other chlorides, such as sodium chloride and potassium chloride. In this process, the molten PrCl₃ is electrolytically reduced to form praseodymium metal. Furthermore, PrCl₃ serves as a starting material for producing praseodymium-based alloys, which are essential for creating high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, and high-strength magnesium alloys used in the aerospace industry. jbnano.comzegmetal.comnanorh.com

Formation of Complex and Ternary Halides

Praseodymium(III) chloride, being a Lewis acid, reacts with other alkali metal chlorides when heated to form a series of ternary compounds. wikipedia.orgwikipedia.org For example, its reaction with potassium chloride (KCl) can form the stable complex K₂PrCl₅, a compound that exhibits interesting optical and magnetic properties. wikipedia.orgwikipedia.org Other ternary materials with general formulas like MPr₂Cl₇, M₃PrCl₆, and M₂PrCl₅ (where M can be K, Rb, or Cs) can also be synthesized. wikipedia.org

Synthesis of Organometallic Compounds

In the field of organometallic chemistry, PrCl₃ is used as a precursor for synthesizing organopraseodymium compounds. A notable example is the formation of cyclopentadienyl (B1206354) complexes, such as tris(cyclopentadienyl)praseodymium(III) (Pr[Cp]₃), which is produced by reacting PrCl₃ with sodium cyclopentadienide. wikipedia.org

Reaction Scheme: 3 Na[Cp] + PrCl₃ → Pr[Cp]₃ + 3 NaCl wikipedia.org

Precursor for Advanced Materials

Praseodymium(III) chloride is instrumental in the fabrication of various advanced materials:

Specialty Glasses and Ceramics: It is added to glass and ceramic formulations to impart specific optical and mechanical properties, such as color, clarity, and thermal stability. samaterials.comzegmetal.comaemree.com These materials are used in optical components and lasers. zegmetal.com

Luminescent Materials and Phosphors: The compound is a key component in the production of phosphors used in display technologies and fluorescent lighting, leveraging the ability of praseodymium ions to emit light at specific wavelengths. zegmetal.comnanorh.com

Catalysts: Praseodymium chloride can act as a catalyst or a precursor for catalyst preparation in various chemical reactions, including organic synthesis and polymerization. samaterials.comzegmetal.com It has been used to enhance the activity of praseodymium oxide (Pr₆O₁₁), a catalyst for the oxidation of methane (B114726). chemeurope.com

Table 2: Overview of Materials Synthesized from Praseodymium(III) Chloride

Material Category Resulting Product/Material Key Application(s)
Metals & Alloys Praseodymium Metal Component in high-strength alloys and magnets jbnano.comnanorh.com
Praseodymium-Magnesium Alloys Aircraft engine components jbnano.com
Ceramics & Glasses Praseodymium-doped Glasses Coloring, optical filters, lasers zegmetal.comaemree.com
Advanced Ceramics High-temperature superconductors, electronic components nanorh.com
Luminescent Materials Phosphors Fluorescent lamps, display technologies zegmetal.comnanorh.com
Organometallics Tris(cyclopentadienyl)praseodymium(III) Academic and research interest wikipedia.org

| Complex Halides | Potassium Pentachloropraseodymate(III) (K₂PrCl₅) | Materials with unique optical and magnetic properties wikipedia.orgwikipedia.org |

The versatility of praseodymium(III) chloride as a precursor makes it a fundamental compound in the field of materials science, enabling the development of a wide range of functional materials and technologies. gprareearth.comzegmetal.com

Solution Chemistry and Separation Science Involving Praseodymium Iii Chloride

Aqueous Solution Chemistry of Praseodymium(III) Chloride

Praseodymium(III) chloride (PrCl₃) readily dissolves in water to form a pale green solution. In this aqueous environment, the praseodymium(III) ion exists as a hydrated complex, typically [Pr(H₂O)₉]³⁺. The chemistry of this solution is pivotal for various separation and purification processes, primarily through the selective precipitation of insoluble praseodymium compounds.

Formation of Insoluble Praseodymium(III) Compounds from Aqueous Solutions

The addition of certain reagents to an aqueous solution of praseodymium(III) chloride can induce the precipitation of various insoluble praseodymium(III) salts. This principle is fundamental to the hydrometallurgical processing of rare earth elements.

A key precipitation reaction involves the addition of oxalic acid or an oxalate (B1200264) salt, which results in the formation of praseodymium(III) oxalate (Pr₂(C₂O₄)₃), a highly insoluble crystalline precipitate. This method is effective for separating lanthanides from non-lanthanide elements.

The introduction of hydroxide (B78521) ions, for instance, through the addition of sodium hydroxide, leads to the precipitation of gelatinous praseodymium(III) hydroxide (Pr(OH)₃). The solubility of this compound is highly dependent on the pH of the solution.

Furthermore, the addition of a source of fluoride (B91410) ions, such as hydrofluoric acid, causes the precipitation of praseodymium(III) fluoride (PrF₃). The low solubility of lanthanide fluorides makes this a common method for their recovery.

Similarly, the introduction of carbonate ions results in the formation of praseodymium(III) carbonate (Pr₂(CO₃)₃). The following table summarizes these precipitation reactions.

Precipitating ReagentChemical Formula of PrecipitateName of Precipitate
Oxalic acid / Oxalate saltPr₂(C₂O₄)₃Praseodymium(III) oxalate
Sodium hydroxide / AmmoniaPr(OH)₃Praseodymium(III) hydroxide
Hydrofluoric acid / Fluoride saltPrF₃Praseodymium(III) fluoride
Sodium carbonate / Carbonate saltPr₂(CO₃)₃Praseodymium(III) carbonate

Solvent Extraction Methodologies for Praseodymium(III) from Chloride Solutions

Solvent extraction is a cornerstone of modern rare earth separation technology, allowing for the selective separation of individual lanthanides from complex mixtures, such as those found in chloride leach liquors.

Synergistic Extraction Systems (e.g., Cyanex 301 and LIX 63 Mixtures)

To enhance the efficiency and selectivity of praseodymium extraction, synergistic solvent extraction systems are often employed. A notable example is the combination of Cyanex 301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid) and LIX 63 (an aliphatic α-hydroxyoxime). The addition of LIX 63 as a synergist to Cyanex 301 has been shown to significantly improve the extraction of praseodymium(III) from chloride solutions. This enhancement is attributed to the formation of a more stable, mixed-ligand complex in the organic phase.

Influence of Equilibrium pH and Extractant Concentration on Extraction Efficiency

The efficiency of the solvent extraction process for praseodymium(III) is critically influenced by several factors, most notably the equilibrium pH of the aqueous phase and the concentration of the extractant in the organic phase.

The extraction of Pr(III) is highly pH-dependent, with the percentage of extraction increasing as the equilibrium pH rises. This is because the extraction mechanism involves the exchange of protons from the extractant for metal ions in the aqueous phase.

Similarly, an increase in the concentration of the extractant, such as Cyanex 301, in the organic phase leads to a higher extraction efficiency for praseodymium. This is a direct consequence of the law of mass action, where a higher extractant concentration drives the equilibrium towards the formation of the metal-extractant complex.

ParameterTrendImpact on Pr(III) Extraction Efficiency
Equilibrium pH IncreasingIncreases
Extractant Concentration IncreasingIncreases

Stripping Studies and Selection of Stripping Agents

Following the extraction of praseodymium into the organic phase, a stripping stage is required to recover the metal back into an aqueous solution in a purified form. This is accomplished by using a stripping agent that can effectively break the metal-extractant complex.

Strong mineral acids are commonly used as stripping agents. For the Cyanex 301 and LIX 63 system, sulfuric acid (H₂SO₄) has been demonstrated to be an effective stripping agent for Pr(III). The stripping efficiency is dependent on the concentration of the acid, with higher concentrations generally leading to more effective stripping.

Binary Separations of Praseodymium from Other Lanthanides (e.g., Nd, La)

The separation of adjacent lanthanides, such as praseodymium from neodymium (Nd) and lanthanum (La), presents a significant challenge due to their similar chemical properties. Synergistic solvent extraction systems have been investigated for their potential to achieve these difficult separations.

The separation factor, which is a measure of the ability of a system to separate two different metal ions, is a key parameter. Studies utilizing the synergistic mixture of Cyanex 301 and LIX 63 have explored the separation of praseodymium from both neodymium and lanthanum. By carefully controlling experimental conditions such as the equilibrium pH and the composition of the organic phase, it is possible to optimize the separation factor and achieve a satisfactory level of separation between these closely related elements.

Ionic Liquids in Extraction Processes

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising "green solvents" for the extraction and separation of metal ions, offering an alternative to traditional volatile organic compounds. uctm.edu Their unique properties, such as low flammability, high thermal stability, and tunable miscibility, make them suitable for various hydrometallurgical processes, including the separation of rare earth elements (REEs) like praseodymium. uctm.educore.ac.uk

In the context of praseodymium separation, various ionic liquids have been investigated for their efficacy in liquid-liquid extraction processes. These processes often involve separating praseodymium from other closely associated REEs, such as neodymium and lanthanum. core.ac.uk For instance, a process for separating cerium from a mixture containing praseodymium(III) chloride involved dissolving the lanthanide salts in nitric acid and then using an ionic liquid for selective extraction. researchgate.net In this study, 1-methyl-1-butylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C1C4Pyrr][NTf2]) was found to be more efficient than trihexyltetradecylphosphonium (B14245789) bis(trifluoromethanesulfonyl)imide ([P66614][NTf2]) for extracting the target element. researchgate.net

Another approach has focused on the direct dissolution of REE oxides. A notable study demonstrated a highly efficient separation of neodymium from praseodymium by selectively dissolving neodymium oxide from a mixture using an ionic liquid containing 2-thenoyltrifluoroacetone (B1682245) (HTTA), achieving a separation factor (βNd/Pr) greater than 500. nih.gov Amine-based ionic liquids are also being explored for their potential to separate neodymium and praseodymium.

The solubility of praseodymium compounds in ionic liquids is a critical factor for developing recovery processes. Research into the solubility of various praseodymium salts in 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (BMPyTf2N) found that Pr(NO₃)₃, Pr(Tf₂N)₃, and Pr(hfacac)₃ exhibited the highest solubilities, making them suitable candidates for potential electrodeposition processes from the ionic liquid phase. mdpi.com The combination of ionic liquids with supercritical CO₂ has also been studied as a method for recovering praseodymium from waste streams. mdpi.comosti.gov

Table 1: Examples of Ionic Liquids in Praseodymium Separation Processes

Ionic Liquid (IL) Co-extractant/System Application Key Finding Reference(s)
1-methyl-1-butylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C1C4Pyrr][NTf2]) Nitric acid solution Separation of Ce(IV) from Pr(III), Nd(III), La(III) More efficient for Ce(IV) extraction compared to [P66614][NTf2]. researchgate.net
Trihexyltetradecylphosphonium bis(trifluoromethanesulfonyl)imide ([P66614][NTf2]) Nitric acid solution Separation of Ce(IV) from Pr(III), Nd(III), La(III) Less efficient for Ce(IV) extraction compared to [C1C4Pyrr][NTf2]. researchgate.net
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPyTf2N) Supercritical CO₂ Recovery of Pr from waste streams Pr(NO₃)₃, Pr(Tf₂N)₃, and Pr(hfacac)₃ show high solubility. mdpi.comosti.gov
Amine-based ionic liquids - Separation of Nd from Pr Under investigation for potential separation capabilities.
Ionic liquid with 2-thenoyltrifluoroacetone (HTTA) Selective dissolution of oxides Separation of Nd from Pr Achieved a very high separation factor (βNd/Pr) > 500. nih.gov

Interactions with Biological Systems

The interaction of praseodymium and its compounds with biological systems is an area of growing interest, particularly in the fields of bioremediation and biotechnology. Studies have explored how microorganisms and biological macromolecules like DNA interact with praseodymium ions.

Interaction with Microalgae and Cyanobacteria (e.g., Biosorption Studies)

Microorganisms, including microalgae and cyanobacteria, have demonstrated the ability to adsorb or accumulate rare earth elements from aqueous solutions, a process known as biosorption. mdpi.com This capability is being investigated for the development of environmentally friendly technologies for REE recovery from wastewater. utm.md

The cyanobacterium Arthrospira platensis (spirulina) has been studied for its capacity to remove Pr(III) from aqueous solutions. mdpi.comutm.md Both living and non-living biomass of A. platensis have shown high accumulation and sorption capacities. utm.md For non-living biomass, the process is rapid and pH-dependent, with a maximum biosorption of 99.3 mg/g achieved at a pH of 3.0 within 3 minutes of contact time. mdpi.comutm.md The process is described as spontaneous and exothermic, with the Freundlich isotherm model providing a better fit for the experimental data, suggesting multilayer adsorption onto a heterogeneous surface. mdpi.com The rapid initial uptake is attributed to the abundance of available binding sites on the biomass surface. mdpi.comutm.md

Similarly, the green seaweed Ulva lactuca has been investigated for Pr(III) biosorption. researchgate.net The maximum uptake was observed to be pH-dependent, with an uptake of 0.495 mmol/g at pH 5. researchgate.net The biosorption process in algae and cyanobacteria is complex and can involve mechanisms such as ion exchange, complexation, physical adsorption, and electrostatic interactions with functional groups (e.g., carboxyl, hydroxyl) on the cell surface. mdpi.comutm.mdnih.gov Extracellular polymeric substances (EPS) produced by cyanobacteria also play a significant role in binding REEs. nih.gov

Table 2: Biosorption of Praseodymium(III) by Microalgae and Cyanobacteria

Organism Condition Maximum Sorption Capacity (q_max) Optimal pH Contact Time for Equilibrium Reference(s)
Arthrospira platensis (non-living biomass) - 99.3 mg/g (Langmuir model) 3.0 ~3 minutes mdpi.comutm.md
Ulva lactuca Temperature: 32±1 °C 0.495 mmol/g (Langmuir model) 5.0 Not specified researchgate.net
Chlorella vulgaris Temperature: 35°C 157.40 mg/g 5.0 Not specified nih.gov

DNA-Binding Studies (e.g., Fluorescence and Viscosity Measurements)

The interaction of praseodymium complexes with DNA is a subject of research, partly due to the potential applications of lanthanide complexes in bioimaging and as therapeutic agents. researchgate.netscispace.com Studies have employed various spectroscopic and hydrodynamic techniques to elucidate the nature of these interactions.

One study investigated the binding of a praseodymium(III) complex, [Pr(phen)₂Cl₃·OH₂] (where phen is 1,10-phenanthroline), to DNA. nih.gov Using fluorescence spectroscopy, it was observed that DNA quenches the intrinsic fluorescence of the Pr(III) complex through a static quenching mechanism. nih.gov This quenching allows for the calculation of binding parameters.

Viscosity measurements are another crucial tool for determining the binding mode of a compound to DNA. nih.govnih.govrsc.org An increase in the relative viscosity of a DNA solution upon the addition of a compound typically suggests an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA, causing the double helix to lengthen. nih.gov In the case of the [Pr(phen)₂Cl₃·OH₂] complex, the experimental data suggested a non-intercalative binding mode. nih.gov The preferred mode of interaction was determined to be major groove binding. nih.gov

Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) changes, calculated from fluorescence data, provide further insight into the binding process. nih.gov These studies contribute to a fundamental understanding of how lanthanide compounds interact with essential biological molecules.

Table 3: DNA-Binding Characteristics of a Praseodymium(III) Complex

Complex Method Binding Constant (K_b) Binding Mode Key Observation Reference(s)
[Pr(phen)₂Cl₃·OH₂] Absorption Measurement (1.83 ± 0.15) × 10⁴ M⁻¹ Non-intercalative, Major groove binding DNA quenches the intrinsic fluorescence of the complex. nih.gov
[Pr(phen)₂Cl₃·OH₂] Fluorescence Titration Apparent binding constant (K_b) determined - Static quenching procedure observed. nih.gov
[Pr(phen)₂Cl₃·OH₂] Viscosity Measurement - Non-intercalative Did not significantly increase the viscosity of the DNA solution. nih.gov

Theoretical and Computational Studies on Praseodymium Iii Chloride Systems

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of praseodymium-containing materials. aps.orgchalcogen.ro

DFT calculations are used to model the electronic structure and band structure of PrCl₃ and its derivatives. These calculations help in understanding the nature of chemical bonding and the distribution of electron density within the crystal lattice. For instance, studies on praseodymium metal have utilized approximations like the self-interaction corrected (SIC) local-spin-density (LSD) and the generalized-gradient approximation (GGA) with spin and orbital polarization to describe the behavior of Pr f electrons. aps.orgosti.gov These theoretical frameworks are crucial for predicting the electronic properties that govern the optical and magnetic behavior of praseodymium compounds. aps.org The electronic structure of PrCl₃ is characterized by the localized nature of the 4f electrons of the praseodymium ion, which are responsible for its characteristic spectroscopic features.

The table below summarizes key parameters often derived from electronic structure calculations for praseodymium systems.

Parameter Description Typical Theoretical Approach
Band Gap The energy difference between the valence band and the conduction band.DFT, GGA, SIC-LSD
Density of States (DOS) The number of electronic states per unit energy range.DFT
Electron Localization The degree to which electrons are confined to specific atomic orbitals.SIC-LSD, GGA+OP
Orbital Polarization The alignment of electron orbital angular momenta.GGA+OP

This table is interactive. Click on the headers to learn more about each parameter.

Crystal Field Theory (CFT) is a model that describes the splitting of degenerate electronic orbitals of a central metal ion in a complex due to the electrostatic field of the surrounding ligands. libretexts.orguni-siegen.dedacollege.org In PrCl₃, the chloride ions create a crystal field that lifts the degeneracy of the praseodymium ion's 4f orbitals.

Theoretical calculations can predict the energies of the resulting crystal field levels. For example, in a K₂PrCl₅ system, a phenomenological crystal field model was used to simulate the 4f² energy level scheme of the Pr³⁺ ion, resulting in a root mean square deviation of 17 cm⁻¹ between experimental and calculated energy levels. researchgate.net These calculations are vital for interpreting absorption and luminescence spectra. researchgate.net

The magnitude of the crystal field splitting (often denoted as Δ) is influenced by several factors, including the geometry of the complex and the nature of the ligands. dacollege.org

Factor Effect on Crystal Field Splitting (Δ)
Ligand Strength Stronger field ligands cause a larger splitting.
Metal Ion Charge Higher charge on the metal ion leads to a larger splitting.
Coordination Geometry The geometry of the ligand arrangement around the metal ion determines the pattern of orbital splitting.
Size of d/f orbitals Larger orbitals (e.g., 5d vs. 4d vs. 3d) result in a larger splitting.

This interactive table illustrates the factors influencing crystal field splitting.

Thermodynamic Modeling of Praseodymium(III) Chloride Reactions

Thermodynamic modeling is essential for understanding and optimizing the synthesis and reactions of praseodymium(III) chloride. It allows for the prediction of reaction feasibility and product yields under various conditions.

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). Thermodynamic modeling can be used to calculate these values for reactions involving PrCl₃. For instance, in the synthesis of anhydrous neodymium chloride (a related lanthanide chloride) from its oxide and ammonium (B1175870) chloride, thermodynamic analysis helps in understanding how to suppress the formation of intermediate products by controlling the reaction conditions. mdpi.com Similar principles apply to the synthesis of PrCl₃.

The removal of Pr(III) from aqueous solutions by biosorption has been studied, and thermodynamic calculations indicated the process to be spontaneous and exothermic. mdpi.com

Thermodynamic Parameter Significance in PrCl₃ Reactions
ΔH (Enthalpy Change) Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
ΔS (Entropy Change) Represents the change in disorder of the system during a reaction.
ΔG (Gibbs Free Energy Change) Determines the spontaneity of a reaction at a given temperature.

Explore the significance of each thermodynamic parameter in this interactive table.

Temperature is a critical parameter in chemical reactions, influencing both reaction rates and equilibrium positions. Thermodynamic modeling can predict how temperature changes will affect the yield of PrCl₃ in a given synthesis reaction. For example, in the synthesis of PrCl₃ from praseodymium oxide and ammonium chloride, the reaction yield is significantly influenced by temperature. researchgate.net Studies on similar lanthanide halide syntheses have shown that optimizing the temperature is crucial for achieving high yields. researchgate.net For the synthesis of neodymium bromide, an optimal temperature of 400°C was determined to achieve a yield of 97.80%. researchgate.net

The thermal decomposition of hydrated praseodymium chloride (PrCl₃·6H₂O) has been investigated, revealing a multi-step process that is highly dependent on temperature, leading to the formation of various intermediate products before the final oxide is formed. researchgate.net

Modeling of Spectroscopic Properties

Computational models are extensively used to simulate and interpret the spectroscopic properties of praseodymium(III) chloride. These models help in assigning electronic transitions observed in absorption and emission spectra.

The Judd-Ofelt theory is a powerful tool for modeling the intensities of f-f transitions in lanthanide ions like Pr³⁺. researchgate.net Analysis of the electronic absorption spectra of trivalent praseodymium in molten chlorides has shown that the oscillator strength of certain hypersensitive transitions decreases with increasing temperature, a behavior that can be explained using the Judd-Ofelt parameters. researchgate.net

Simulations of the crystal field effect are also crucial for understanding the fine structure of the spectra. In the case of K₂La₁₋ₓPrₓCl₅ ternary chlorides, the 4f² energy level scheme of the Pr³⁺ ion was simulated using a phenomenological crystal field model, which helped in understanding the absorption and emission spectra. researchgate.net These theoretical approaches are indispensable for correlating the observed spectroscopic properties with the underlying electronic structure of praseodymium(III) chloride systems. researchgate.net

Judd-Ofelt Theory Application for Transition Probabilities

The Judd-Ofelt theory is a cornerstone in the theoretical analysis of the optical properties of lanthanide ions, including praseodymium(III) chloride. researchgate.net This theory provides a framework for calculating the probabilities of 4f-4f electronic transitions, which are nominally forbidden by the Laporte rule. researchgate.net The intensity of these transitions is largely influenced by the local environment of the Pr³⁺ ion. The theory utilizes a set of three intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined empirically from the oscillator strengths of the absorption bands in the UV/Vis/NIR spectrum. researchgate.net

These Judd-Ofelt parameters are crucial as they encapsulate the influence of the host material's crystal field on the radiative properties of the Pr³⁺ ion. Specifically, the Ω₂ parameter is highly sensitive to the covalency of the Pr-ligand bond and the asymmetry of the coordination environment. researchgate.net A higher Ω₂ value generally indicates a greater degree of covalency and a lower symmetry of the crystal site. The parameters Ω₄ and Ω₆ are more related to the bulk properties of the host, such as viscosity and dielectric constant.

Once determined, these parameters can be used to calculate the electric dipole oscillator strengths (Pcal), radiative transition probabilities (A), radiative lifetimes (τR), and branching ratios (β) for the excited states of the Pr³⁺ ion. For instance, in various environments, the branching ratios for the significant lasing transitions from the ³P₀ state, such as ³P₀ → ³H₄ and ³P₀ → ³H₆, have been calculated and show good agreement with experimental observations. researchgate.net The application of Judd-Ofelt theory is fundamental for predicting the potential of Pr³⁺-doped materials for applications in lasers and other optical devices.

Table 1: Illustrative Judd-Ofelt Parameters for Pr³⁺ in a Fluorozirconate Glass Host

ParameterValue (x 10⁻²⁰ cm²)
Ω₂ 2.50
Ω₄ 3.80
Ω₆ 4.20

Anomalous Crystal Field Splitting Explanations

The interaction between the Pr³⁺ ion and the surrounding chloride ligands in the crystal lattice of this compound leads to the splitting of its degenerate 4f electronic energy levels, a phenomenon known as crystal field splitting. wikipedia.org According to crystal field theory, the arrangement and nature of the ligands dictate the pattern and magnitude of this splitting. wikipedia.org In some praseodymium systems, anomalous crystal field splitting has been observed, where the splitting is unusually large or does not follow the expected pattern. acs.org

These anomalies can arise from a combination of factors. One significant factor is the strong interaction between the 4f electrons of praseodymium and the crystal field, which can be more substantial than initially predicted by simple electrostatic models. uni-hamburg.de This is particularly evident in systems where there is a high degree of covalency in the Pr-Cl bonds. Furthermore, the Jahn-Teller effect can induce distortions in the local coordination geometry, leading to a lifting of degeneracy and a more complex splitting pattern than anticipated for a perfectly symmetrical environment. researchgate.net

In some cases, the crystal field splitting can be so pronounced that it becomes comparable in energy to the spin-orbit coupling. acs.org This intermediate coupling regime necessitates a more complex theoretical treatment beyond the simple Russell-Saunders coupling scheme. Such anomalous splitting has a profound impact on the magnetic and spectroscopic properties of this compound. For example, it can lead to significant mixing of the electronic wavefunctions, which in turn affects the transition probabilities and the selection rules for optical transitions. osti.gov The study of these anomalies provides deeper insights into the electronic structure of lanthanide compounds.

Table 2: Factors Contributing to Anomalous Crystal Field Splitting

FactorDescription
Strong Crystal Field Interaction A greater-than-expected electrostatic interaction between the Pr³⁺ 4f electrons and the ligand field.
Covalency The degree of orbital overlap and electron sharing between the praseodymium ion and chloride ligands.
Jahn-Teller Distortion Spontaneous geometric distortion of the coordination complex to remove electronic degeneracy.
Intermediate Coupling A scenario where the crystal field interaction energy is comparable to the spin-orbit coupling energy.

Simulation of Coordination Environments and Complex Formation

Computational simulations are powerful tools for investigating the coordination environment and the formation of complexes involving praseodymium(III) chloride in various media. rsc.org These simulations, often employing ab initio or density functional theory (DFT) methods, can provide detailed insights into the structure, stability, and bonding of these complexes at an atomic level. rsc.org By modeling the interactions between the Pr³⁺ ion and surrounding ligands, researchers can predict the most stable coordination geometries and the corresponding coordination numbers. researchgate.net

These computational studies are particularly valuable for interpreting experimental data from techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and potentiometry, which are used to study complex formation in solution. researchgate.net For instance, simulations can help to assign specific spectral features to distinct complex species and to calculate their formation constants. researchgate.net In the case of praseodymium(III) chloride, simulations can model the coordination of water molecules or other ligands to the Pr³⁺ ion, elucidating the structure of aquo complexes or other coordination compounds that may form in aqueous solutions. wikipedia.org

Furthermore, simulations can be used to explore the dynamic aspects of complex formation, such as ligand exchange processes and the conformational changes of the ligands upon coordination. rsc.org This information is crucial for understanding the chemical behavior of this compound in different chemical environments and for designing novel praseodymium-based materials with specific properties. The synergy between computational modeling and experimental studies provides a comprehensive understanding of the coordination chemistry of praseodymium(III) chloride.

Table 3: Common Computational Methods for Simulating Praseodymium Complexes

Computational MethodApplication
Ab initio methods High-accuracy calculations of electronic structure and properties of small complexes.
Density Functional Theory (DFT) A widely used method for calculating the geometric and electronic properties of larger systems.
Molecular Dynamics (MD) Simulating the dynamic behavior and interactions of praseodymium complexes in solution over time.

Q & A

Q. What are the recommended methods for synthesizing anhydrous praseodymium chloride (PrCl₃)?

Anhydrous PrCl₃ can be synthesized via:

  • Direct halogenation : Heating praseodymium oxide (Pr₂O₃) with carbonyl chloride (COCl₂) at elevated temperatures: Pr2O3+3 COCl22 PrCl3+3 CO2\text{Pr}_2\text{O}_3 + 3\ \text{COCl}_2 \rightarrow 2\ \text{PrCl}_3 + 3\ \text{CO}_2

  • Ammonium chloride method : Reacting Pr₂O₃ with NH₄Cl under controlled heating: Pr2O3+6 NH4Cl2 PrCl3+3 H2O+6 NH3\text{Pr}_2\text{O}_3 + 6\ \text{NH}_4\text{Cl} \rightarrow 2\ \text{PrCl}_3 + 3\ \text{H}_2\text{O} + 6\ \text{NH}_3

Key considerations: Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis, and ensure thorough drying of reactants .

Q. How can this compound be used to prepare insoluble praseodymium compounds (e.g., phosphate or fluoride)?

Q. How can X-ray photoelectron spectroscopy (XPS) characterize the electronic structure of this compound?

XPS analysis of PrCl₃ requires:

  • Peak assignments : Identify Pr 3d and Cl 2p binding energies (BEs). For example, Pr 3d₅/₂ peaks appear at ~933 eV, while Cl 2p ranges from ~198–200 eV.
  • Parameter optimization : Use monochromatic Al-Kα radiation, charge neutralization, and a pass energy of 20–50 eV.
  • Data interpretation : Compare with reference spectra (e.g., PrF₃ or Pr₂O₃) to distinguish oxidation states and ligand effects .

Q. How can researchers determine the stability constants of this compound complexes in aqueous solutions?

Stability constants (log β) for Pr³⁺–Cl⁻ complexes are determined via:

  • Potentiometric titration : Measure pH changes in 2 M ionic strength solutions (NaClO₄/NaCl) under nitrogen to exclude CO₂ interference.
  • Data treatment : Apply the Davies equation for activity corrections and use software (e.g., HYPERQUAD) to model speciation. Reported log β values for PrCl³⁻ range from 0.5 to 1.2 under varying Cl⁻ concentrations .

Q. What challenges arise in interpreting conflicting hydrolysis data for this compound under varying ionic strengths?

Discrepancies in hydrolysis studies (e.g., log K values) often stem from:

  • Ionic strength effects : Higher ionic strength (e.g., 2 M NaClO₄) suppresses ion activity, altering hydrolysis equilibria.
  • Counterion interactions : Perchlorate vs. chloride may compete with Pr³⁺ for coordination. Mitigation: Standardize experimental conditions (ionic medium, temperature) and validate data with multiple techniques (e.g., spectrophotometry, solvent extraction) .

Q. How does the thermal expansion coefficient (CTE) of this compound influence high-temperature applications?

PrCl₃ has a CTE of 6.7 × 10⁻⁶ K⁻¹, impacting:

  • Material stability : Thermal cycling may induce microcracks in PrCl₃-containing ceramics or alloys.
  • Experimental design : Use refractory crucibles (e.g., tungsten) for melting (mp: 786°C) and monitor phase transitions via differential scanning calorimetry (DSC) .

Q. What methodological considerations are critical in biokinetic studies of this compound in animal models?

Key steps include:

  • Dosing : Administer ¹⁴³PrCl₃ via inhalation or ingestion; monitor lung retention (e.g., ~10% after 32 days in rats).
  • Systemic distribution : Track Pr³⁺ accumulation in liver/skeleton using γ-spectroscopy or autoradiography.
  • Toxicity parameters : Apply fractional absorption (fA) values (5 × 10⁻⁴ for ingestion) and model clearance rates (e.g., 0.021 d⁻¹ for biliary excretion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.